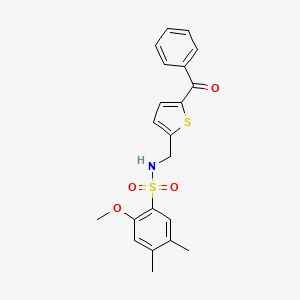

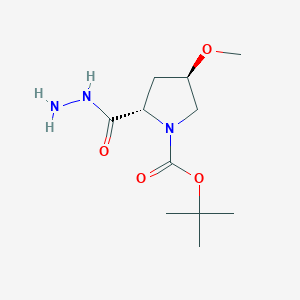

N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with potential biological activities, which can provide insights into the chemical class to which the compound belongs. These derivatives are synthesized for their potential as inhibitors of enzymes like kynurenine 3-hydroxylase , acetylcholinesterase , and HIF-1 pathway , as well as for their antimycobacterial , anti-HIV, and antifungal activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of an amine with benzenesulfonyl chloride in an aqueous solution, followed by various modifications to the parent molecule to yield a series of derivatives . For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride . Similarly, novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized by adding isothiocyanatobenzenesulfonamide to aromatic amines .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as crystallography to determine the arrangement of atoms within the molecule . For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen bonding, forming a three-dimensional network .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . These reactions can lead to changes in the molecular structure, which may affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, are crucial for their biological activity and pharmacological properties. For example, poor water solubility can necessitate the delivery of a compound in a formulation, as seen with a HIF-1 pathway inhibitor . The crystal structures of these compounds can also influence their physical properties, as seen with the different supramolecular architectures formed by C—H⋯πaryl and C—H⋯O interactions in the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide .

科学的研究の応用

Synthesis and Photodynamic Therapy Applications

Zinc Phthalocyanine Derivatives for Cancer Treatment : A study presented the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds were characterized for their photophysical and photochemical properties, revealing their potential as Type II photosensitizers for photodynamic therapy in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable candidates for this application (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition Applications

Thiourea Derivatives Bearing Benzenesulfonamide for Antituberculosis : Research on thiourea derivatives bearing the benzenesulfonamide moiety demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. The study also explored the structure-activity relationship (SAR) and docking studies to emphasize the compounds' effectiveness (Ghorab et al., 2017).

Neurological Applications

5-HT6 Receptor Antagonists for Cognitive Enhancement : The compound SB-399885, which features a benzenesulfonamide structure, was studied for its role as a 5-HT6 receptor antagonist. This research highlighted its potential to improve cognitive functions, offering a promising approach for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

作用機序

Target of action

The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of “N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” would depend on the specific functional groups and their spatial arrangement in the molecule.

特性

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-14-11-18(26-3)20(12-15(14)2)28(24,25)22-13-17-9-10-19(27-17)21(23)16-7-5-4-6-8-16/h4-12,22H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKOTMLZZHBPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)

![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)

![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)

![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)